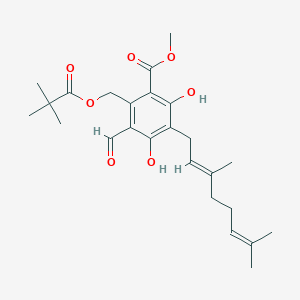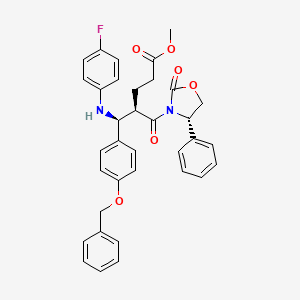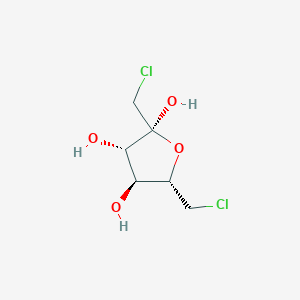
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile: is an organic compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, a piperidinyl group, and a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-nitrobenzonitrile and 3-(piperidin-1-yl)propyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Reaction Steps: The key steps include nucleophilic substitution reactions where the piperidinyl group is introduced to the benzonitrile core through the propoxy linker.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidinyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, alcohols, and other functionalized benzonitriles .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidin-1-ylbenzonitrile: A structurally similar compound with a piperidinyl group attached directly to the benzonitrile core.
5-Methoxy-2-nitrobenzonitrile: Lacks the piperidinyl propoxy group, making it less complex.
Uniqueness
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
5-methoxy-2-nitro-4-(3-piperidin-1-ylpropoxy)benzonitrile |
InChI |
InChI=1S/C16H21N3O4/c1-22-15-10-13(12-17)14(19(20)21)11-16(15)23-9-5-8-18-6-3-2-4-7-18/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
WACLUDPYRHIXLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)

![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

